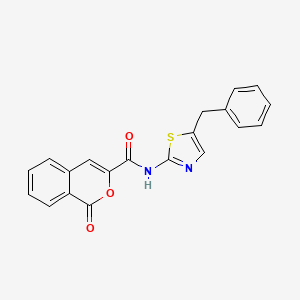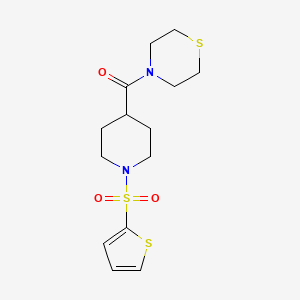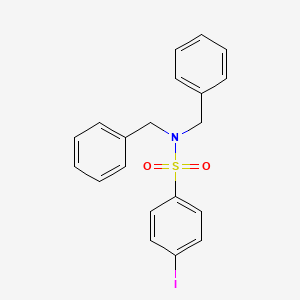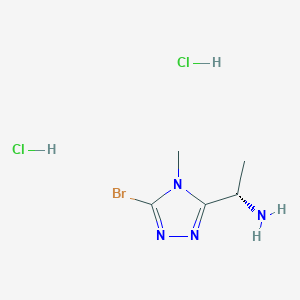
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide, also known as BTICA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antifungal properties. In
Scientific Research Applications
Chemical Synthesis and Antibacterial Agents
The chemical synthesis of thiazole derivatives has been explored for their promising applications in medicinal chemistry, particularly as antibacterial agents. For instance, a study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed novel classes of promising antibacterial agents. These compounds exhibited significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations. Such research underscores the potential of thiazole derivatives in developing new antibacterial agents, showcasing their application in addressing bacterial resistance (Palkar et al., 2017).
Anticancer and Antitumor Activity
Another critical area of research involves the evaluation of thiazole derivatives for their anticancer and antitumor activities. A study synthesized a series of thiazole derivatives, including 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, to investigate their antitumor activity. Some of these compounds demonstrated significant antitumor effects, highlighting the potential of thiazole derivatives in cancer treatment (Ostapiuk et al., 2017).
Antiallergy Agents
The synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives has also been explored for their potent, orally active antiallergy properties. In rat models, these compounds exhibited significant antiallergy activity, surpassing the effectiveness of disodium cromoglycate. This research opens avenues for developing new antiallergy medications, showcasing the versatility of thiazole derivatives in treating allergic conditions (Hargrave et al., 1983).
properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxoisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-18(17-11-14-8-4-5-9-16(14)19(24)25-17)22-20-21-12-15(26-20)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHQFZOWTZIDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2883694.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide](/img/structure/B2883696.png)

![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883698.png)
![Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate](/img/structure/B2883700.png)
![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)

![6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2883705.png)

![3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B2883709.png)



